
N-tert-Butyloxycarbonyl Silodosin
Descripción general
Descripción
N-tert-Butyloxycarbonyl Silodosin is a synthetic intermediate critical in the production of Silodosin, a selective α1A-adrenoceptor antagonist used clinically to treat lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) and ureteral stones . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amine functionalities during organic synthesis, enhancing stability and enabling selective reactivity in subsequent steps.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl Silodosin typically involves the protection of the amine group in Silodosin using di-tert-butyl dicarbonate. This reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction is usually performed in an organic solvent such as acetonitrile or tetrahydrofuran at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyloxycarbonyl Silodosin undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the N-tert-Butyloxycarbonyl group is a common reaction, typically achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protected amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected Silodosin and various substituted derivatives, depending on the nucleophiles used in the substitution reactions .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediate Role
N-tert-Butyloxycarbonyl Silodosin serves as an important intermediate in the synthesis of Silodosin N-Oxide, which is a metabolite of Silodosin. The synthesis of this compound involves various chemical reactions that enhance the pharmacological properties of the final product. The compound's protective group (tert-butyloxycarbonyl) allows for selective reactions that can lead to the formation of more complex structures necessary for therapeutic efficacy .
Table 1: Synthesis Pathways of this compound
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Coupling | Iodoindoline | Formation of indoline structure |
2 | Reductive Decarboxylation | NiI2, Zn | Formation of this compound |
3 | Functionalization | Various amines | Synthesis of final drug compound |
Pharmacological Applications
The pharmacological evaluation of this compound has shown promising results in addressing BPH and LUTS. Research indicates that compounds derived from Silodosin exhibit selective antagonism at α1A and α1D adrenergic receptors, which are implicated in urinary function. This selectivity helps minimize side effects typically associated with non-selective α1-antagonists, such as hypotension .
Case Studies:
- Study on Uroselectivity: A study evaluated the uroselective profile of various silodosin derivatives, including this compound. The results indicated that these compounds effectively relieved urinary symptoms without significantly affecting blood pressure in normotensive rats .
- Comparative Analysis with Tamsulosin: In another study, this compound was compared with tamsulosin regarding metabolic stability and efficacy. Both compounds displayed favorable profiles, but this compound showed enhanced selectivity for α1A receptors .
Future Directions and Research Insights
The ongoing research into this compound focuses on optimizing its synthesis and exploring its potential derivatives for improved therapeutic outcomes. The development of novel synthetic routes that reduce the number of steps and increase yield is a key area of interest. Furthermore, understanding the metabolic pathways of its derivatives can provide insights into their pharmacokinetics and long-term safety profiles.
Mecanismo De Acción
The mechanism of action of N-tert-Butyloxycarbonyl Silodosin involves its role as a protective group for the amine functionality in Silodosin. The N-tert-Butyloxycarbonyl group stabilizes the compound, allowing it to undergo various synthetic transformations without degradation. Upon deprotection, Silodosin exerts its effects by selectively antagonizing α1a-adrenoceptors, leading to the relaxation of smooth muscle in the prostate and bladder neck .
Comparación Con Compuestos Similares
Pharmacological Comparison of Silodosin with Other α-Blockers
Key findings from clinical studies include:
Parameter | Silodosin | Alfuzosin | Tamsulosin | Placebo |
---|---|---|---|---|
Stone Expulsion Rate (SER) | 94.8 (SUCRA) | 58.8 (SUCRA) | 46.2 (SUCRA) | <10 (SUCRA) |
Stone Expulsion Time (SET) | 90.4 (SUCRA) | 64.9 (SUCRA) | 44.5 (SUCRA) | >90 (SUCRA) |
Retrograde Ejaculation | High incidence | Moderate | Low | None |
Postural Hypotension | Similar | Similar | Similar | None |
SUCRA (Surface Under the Cumulative Ranking Curve) values reflect efficacy rankings (higher = better). Data derived from meta-analyses .
Silodosin outperforms Alfuzosin and Tamsulosin in both SER and SET, attributed to its higher selectivity for α1A receptors in the ureter and prostate. However, its higher incidence of retrograde ejaculation (a dose-dependent side effect) necessitates careful patient selection .
Chemical and Industrial Comparison with Related Compounds
N-tert-Butyloxycarbonyl Silodosin shares functional similarities with other Boc-protected amines and stabilizing agents. Examples include:
Compound | Application | Key Property |
---|---|---|
This compound | Silodosin synthesis intermediate | Amine protection, enhanced stability |
N-tert-Butyl-α-phenylnitrone | Spin trap in radical detection | Reacts with free radicals |
PTIO (2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) | Nitric oxide scavenger | Stabilizes redox-sensitive compounds |
BHA/BHT | Antioxidants in food and pharmaceuticals | Prevents lipid oxidation |
The Boc group’s stability under acidic conditions distinguishes it from alternatives like Fmoc (fluorenylmethyloxycarbonyl), which require basic deprotection. This makes Boc derivatives preferable in multi-step syntheses requiring orthogonal protection strategies .
Actividad Biológica
N-tert-Butyloxycarbonyl Silodosin, a derivative of Silodosin, is notable for its biological activity primarily as an alpha-1A adrenergic receptor antagonist. This article delves into its synthesis, pharmacological properties, and clinical implications, supported by research findings and case studies.
Silodosin is primarily used for treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). It selectively targets the alpha-1A adrenergic receptor subtype, which is predominantly found in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow. The introduction of the N-tert-butoxycarbonyl (N-Boc) group enhances its pharmacokinetic profile by improving solubility and stability.
2. Synthesis and Properties
The synthesis of this compound involves the protection of the amine group with a Boc group, enhancing the compound's stability during chemical reactions. The N-Boc group can be removed under mild conditions, allowing for further functionalization if needed.
Table 1: Comparison of Silodosin and this compound
Property | Silodosin | This compound |
---|---|---|
Molecular Weight | 408.5 g/mol | 446.6 g/mol |
Solubility | Moderate | Enhanced due to N-Boc protection |
Selectivity for α1A Receptor | High | High |
Clinical Use | LUTS/BPH | Potentially similar |
This compound acts as a selective antagonist at the alpha-1A adrenergic receptors. This selectivity minimizes side effects commonly associated with non-selective alpha blockers, such as hypotension or dizziness.
3.2 Pharmacological Studies
Research indicates that this compound demonstrates significant efficacy in reducing symptom scores in patients with LUTS.
- Case Study : In a randomized controlled trial involving 457 men aged over 50, those treated with Silodosin showed a substantial reduction in the International Prostate Symptom Score (IPSS) compared to placebo (-8.3 vs -5.3) after 12 weeks of treatment .
3.3 Safety Profile
The safety profile of this compound is comparable to that of standard treatments like tamsulosin, with adverse effects primarily including abnormal ejaculation (22.3% incidence) . Importantly, the incidence of orthostatic hypotension remains low.
4. Comparative Efficacy
In comparative studies against other alpha blockers:
- Tamsulosin : While both drugs are effective, Silodosin has shown a more rapid onset of action in improving urinary flow rates .
- Other Alpha Blockers : A meta-analysis indicated that Silodosin provides superior symptom relief compared to other agents like alfuzosin and doxazosin .
5. Conclusion and Future Directions
This compound represents a promising agent in the management of LUTS associated with BPH due to its targeted action and favorable safety profile. Future research should focus on long-term outcomes and potential applications in other urological disorders.
6. References
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and stability of N-tert-Butyloxycarbonyl Silodosin in preclinical studies?
- Methodology : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are critical for assessing purity and degradation products. For intermediates like N-tert-Butoxycarbonyl derivatives (e.g., 2-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid), GC/MS can identify volatile impurities, while nuclear magnetic resonance (NMR) confirms structural integrity . Stability studies should follow ICH guidelines, with accelerated testing under controlled humidity and temperature to simulate long-term storage .
Q. How should safety protocols be adapted when synthesizing N-tert-Butyloxycarbonyl-protected intermediates for Silodosin?
- Methodology : Use flame-resistant lab equipment and avoid open flames due to the flammability of tert-butoxide derivatives. Sodium tert-butoxide (a common reagent) requires handling in inert atmospheres (e.g., nitrogen) to prevent violent reactions with moisture . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Post-synthesis, neutralize residues with weak acids (e.g., acetic acid) before disposal .
Q. What are the optimal storage conditions for Silodosin intermediates to prevent degradation?
- Methodology : Store N-tert-Butoxycarbonyl derivatives (e.g., N-(tert-Butoxycarbonyl)-L-prolinol) in airtight containers under nitrogen at 2–8°C to minimize hydrolysis. Stability testing under accelerated conditions (40°C/75% relative humidity for 6 months) can predict shelf life .
Advanced Research Questions
Q. How can researchers design randomized controlled trials (RCTs) to evaluate Silodosin’s efficacy while minimizing bias?
- Methodology : Use double-blinding and block randomization to allocate participants equally between Silodosin and placebo/active comparators (e.g., tamsulosin). Primary endpoints should include validated metrics like the International Prostate Symptom Score (IPSS) and maximum urinary flow rate (Qmax). Stratify analysis by baseline prostate volume and age to account for confounding variables . Adhere to CONSORT guidelines for transparent reporting .
Q. What statistical approaches resolve contradictions in clinical data on Silodosin’s cardiovascular safety?
- Methodology : Apply meta-regression to assess heterogeneity across studies. For example, while some trials report cardiovascular adverse events (CVAEs) as rare (RR 1.28, 95% CI 0.67–2.45) , others show no significant risk. Subgroup analyses by dosage (4 mg vs. 8 mg) and patient comorbidities (e.g., hypertension) can clarify risk profiles . Sensitivity analyses excluding low-quality studies (per GRADE criteria) improve reliability .
Q. How can computational modeling predict structural modifications to enhance Silodosin’s α1A-adrenoceptor selectivity?
- Methodology : Molecular dynamics (MD) simulations can analyze ligand-receptor binding dynamics. For instance, mutational studies on the HA globular head (analogous to viral antigenic drift analysis) identify residues critical for receptor interaction. Docking studies with tert-butyloxycarbonyl-modified analogs may reveal steric or electronic effects on binding affinity .
Q. What methodologies address the lack of long-term data on Silodosin’s efficacy in chronic benign prostatic hyperplasia (BPH)?
- Methodology : Conduct open-label extension studies of existing RCTs, tracking outcomes for ≥24 months. Use mixed-effects models to handle dropout rates and missing data. Incorporate patient-reported outcomes (e.g., quality of life scores) and biomarker monitoring (e.g., prostate-specific antigen) to assess sustained efficacy .
Q. Data Analysis and Interpretation
Q. How should systematic reviews evaluate Silodosin’s sexual adverse event profile compared to other α1-blockers?
- Methodology : Pool data using random-effects models to account for between-study variance. For example, Silodosin increases retrograde ejaculation risk (RR 26.07 vs. placebo; RR 6.05 vs. tamsulosin) . Subgroup analyses by ethnicity (e.g., Asian vs. Caucasian populations) and dose-response curves can identify moderating factors .
Q. What experimental strategies validate Silodosin metabolites’ pharmacological activity?
- Methodology : Isolate metabolites (e.g., Silodosin glucuronide) via preparative HPLC and test in vitro α1A-adrenoceptor binding assays. Pharmacokinetic studies in rodents can quantify metabolite exposure (AUC) relative to the parent drug. Use CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic pathways .
Q. Contradictions and Gaps
Q. How can researchers reconcile discrepancies in Silodosin’s impact on residual urine volume across trials?
- Methodology : Apply meta-analysis to harmonize measurement protocols (e.g., ultrasound vs. catheterization). One study reported a mean reduction from 55.0 mL to 37.8 mL (P<0.0001) , while others show smaller effects. Use standardized data collection tools (e.g., IPSS questionnaires) and adjust for baseline severity .
Propiedades
IUPAC Name |
tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPCPLUGJAGRLM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.